n-Nonyl-phosphocholine

Übersicht

Beschreibung

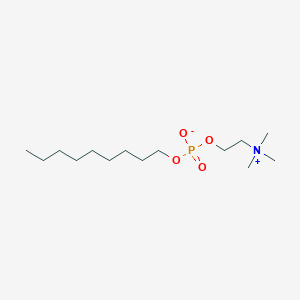

N-Nonyl-phosphocholine (NPC) is a zwitterionic surfactant that is commonly used in laboratory experiments. It is composed of n-nonyl groups attached to a phosphocholine head group (PC) and is highly soluble in water. NPC has a variety of applications in research and is often used to study the structure and function of biological membranes. NPC is also used in a variety of biomedical applications, such as drug delivery, gene therapy, and tissue engineering.

Wissenschaftliche Forschungsanwendungen

Membrane Protein Crystallization

n-Nonyl-phosphocholine is used as a detergent in the process of membrane protein crystallization . To study integral membrane proteins, they need to be extracted from the membrane, a step typically achieved by the application of detergents . n-Nonyl-phosphocholine is one of the top detergents used for the structural analysis of membrane proteins .

Micelle Formation

Micelle-forming detergents like n-Nonyl-phosphocholine provide an amphipathic environment that can mimic lipid bilayers . They are important tools for solubilizing membrane proteins for functional and structural investigations in vitro .

Solubilization of Membrane Proteins

n-Nonyl-phosphocholine is used for the solubilization of membrane proteins. These proteins require a special environment mimicking the membrane to keep them stable .

Detergent for Biochemical Studies

n-Nonyl-phosphocholine is used as a detergent in various biochemical studies. The properties of the detergent, such as its critical micelle concentration (CMC) value and micelle size, are important factors in these studies .

Protein-Detergent Complex (PDC) Formation

n-Nonyl-phosphocholine is used in the formation of Protein-Detergent Complexes (PDCs). The formation of a soluble PDC is crucial for the functional and structural investigation of proteins .

Study of Detergent Properties

The properties of n-Nonyl-phosphocholine, such as its micelle size and shape, are studied in relation to its alkyl chain length and head group . This information is useful for correlating micelle properties with protein-detergent interactions .

Wirkmechanismus

Target of Action

n-Nonyl-phosphocholine, also known as Fos-choline-9, is a type of phosphocholine . Phosphocholines are precursors of membrane phospholipids, specifically phosphatidylcholine (PC), and the neurotransmitter acetylcholine . Therefore, the primary targets of n-Nonyl-phosphocholine are likely to be the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

n-Nonyl-phosphocholine acts as a detergent, providing an amphipathic environment that can mimic lipid bilayers . This makes it well-suited for solubilizing, stabilizing, and purifying membrane proteins . It interacts with its targets by integrating into the lipid bilayer, thereby affecting the stability and function of membrane proteins .

Biochemical Pathways

Phosphocholines like n-Nonyl-phosphocholine are involved in the synthesis of phosphatidylcholine (PC) and acetylcholine . The conversion of phosphocholine to PC is increased if PC’s other circulating precursors (uridine and omega-3 fatty acids) are provided . This leads to an increase in the levels of synaptic membrane within the brain . Phospholipase C (PLC) can act on the bond connecting the phosphate and the hydroxyl group on PC’s 3-carbon to yield diacylglycerol (DAG) and phosphocholine .

Pharmacokinetics

It is known that the size and shape of micelles formed by detergents like n-nonyl-phosphocholine depend on the length of the alkyl chain and the head group . This could potentially impact the absorption, distribution, metabolism, and excretion (ADME) properties of n-Nonyl-phosphocholine, and thus its bioavailability.

Result of Action

The primary result of n-Nonyl-phosphocholine’s action is the solubilization, stabilization, and purification of membrane proteins . This can facilitate the study of these proteins, including their structure and function . Additionally, the conversion of phosphocholine to PC can lead to an increase in the levels of synaptic membrane within the brain .

Action Environment

The action of n-Nonyl-phosphocholine can be influenced by environmental factors. For instance, the size and shape of the micelles it forms can depend on the detergent’s concentration in the solution . Additionally, the presence of other compounds, such as PC’s other circulating precursors, can affect the conversion of phosphocholine to PC .

Eigenschaften

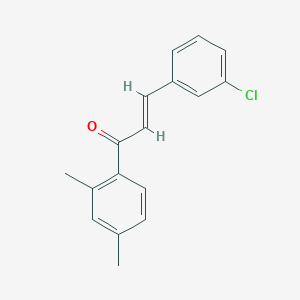

IUPAC Name |

nonyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32NO4P/c1-5-6-7-8-9-10-11-13-18-20(16,17)19-14-12-15(2,3)4/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLDLXUUAKGRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32NO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Nonyl-phosphocholine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

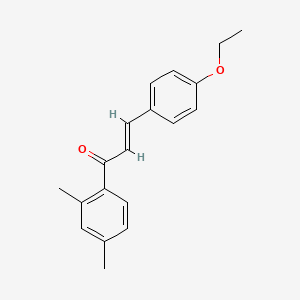

![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)

![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)